molecular formula C12H21NO4 B1336494 (1S,2S)-Boc-Achc CAS No. 488703-60-2

(1S,2S)-Boc-Achc

Cat. No. B1336494
M. Wt: 243.3 g/mol
InChI Key: QJEQJDJFJWWURK-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S)-Boc-Achc is a chiral amine protecting group used in organic chemistry for the protection of primary amines. It is a derivative of the amino acid acetylcholine (Ach) and is commonly used in the synthesis of enantiomerically pure compounds. It is an important tool for the synthesis of chiral molecules, which are molecules that exist in two mirror image forms. The (1S,2S)-Boc-Achc protecting group is used to prevent the undesired reaction of the primary amine group with other reagents or solvents.

Scientific Research Applications

  • Application in Polymer Science

    • Field : Polymer Science
    • Summary of Application : (1S,2S)-Cyclohexane-1,2-diamine-based organosilane fibres have been used as a powerful tool against pathogenic bacteria .
    • Methods of Application : The fibres, consisting of a (1S,2S)-cyclohexane-1,2-diamine derivative interconnected in the fibre network via covalent bonds, were characterised using techniques such as FTIR, TGA-FTIR, SEM-EDS, and solid-state NMR .
    • Results : The fibrous samples were successfully tested against two types of pathogenic bacterial strains, namely Staphylococcus aureus, and Pseudomonas aeruginosa. The results showed >99.9% inhibition against these bacteria in direct contact compared to the control .
  • Application in Biochemical Research

    • Field : Biochemical Research
    • Summary of Application : (1S,2S)-2-Aminocyclohexanecarboxylic acid is used in the preparation of enantiomerically pure beta-amino acids .
    • Methods of Application : This compound is also involved in the synthesis of mono and dihydroxylated derivatives of 2-aminocyclohexanecarboxylic acid by Diels-Alder adduct of ethyl (E)-3-nitroacrylate and furan .
    • Results : The solubility of this compound in water makes it a versatile tool in biochemical research .
  • Application in Quantum Optics

    • Field : Quantum Optics
    • Summary of Application : The Hydrogen 1S-3S Transition is used to test the theory of Quantum Electrodynamics (QED) .
    • Methods of Application : The theoretical expressions involve parameters that cannot be computed from first principles and hence need to be determined experimentally .
    • Results : Combining the 1S-2S and the 1S-3S transition frequencies gives a significantly smaller value than the previous world data .
  • Application in Wound Healing

    • Field : Biomedical Research
    • Summary of Application : Newly prepared hybrid organosilane fibres consisting of a (1S,2S)-cyclohexane-1,2-diamine derivative may find application in wound healing .
    • Methods of Application : The fibres were fully characterised via different techniques, including FTIR, TGA-FTIR, SEM-EDS, and solid-state NMR .
    • Results : The fibrous samples showed >99.9% inhibition against Staphylococcus aureus and Pseudomonas aeruginosa in direct contact compared to the control .
  • Application in Quantum Electrodynamics

    • Field : Quantum Electrodynamics
    • Summary of Application : The Hydrogen 1S-3S Transition is used to test the theory of Quantum Electrodynamics (QED) .
    • Methods of Application : The theoretical expressions involve parameters that cannot be computed from first principles and hence need to be determined experimentally .
    • Results : Combining the 1S-2S and the 1S-3S transition frequencies gives a significantly smaller value than the previous world data .
  • Application in Wound Healing

    • Field : Biomedical Research
    • Summary of Application : Newly prepared hybrid organosilane fibres consisting of a (1S,2S)-cyclohexane-1,2-diamine derivative may find application in wound healing .
    • Methods of Application : The fibres were fully characterised via different techniques, including FTIR, TGA-FTIR, SEM-EDS, and solid-state NMR .
    • Results : The fibrous samples showed >99.9% inhibition against Staphylococcus aureus and Pseudomonas aeruginosa in direct contact compared to the control .

properties

IUPAC Name

(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEQJDJFJWWURK-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCC[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426280
Record name (1S,2S)-Boc-Achc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-Boc-Achc

CAS RN

488703-60-2
Record name (1S,2S)-Boc-Achc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.